molecular formula C19H17N3O3S B11488762 13-(methoxymethyl)-4-(4-methoxyphenyl)-11-methyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one

13-(methoxymethyl)-4-(4-methoxyphenyl)-11-methyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one

Cat. No.: B11488762
M. Wt: 367.4 g/mol
InChI Key: NTGFDPOKJAAHJW-UHFFFAOYSA-N
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Description

“13-(methoxymethyl)-4-(4-methoxyphenyl)-11-methyl-8-thia-3,5,10-triazatricyclo[74002,7]trideca-1(13),2(7),3,9,11-pentaen-6-one” is a complex organic compound featuring multiple functional groups, including methoxy, phenyl, methyl, thia, and triazatricyclo structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including:

    Formation of the triazatricyclo structure: This could be achieved through a series of cyclization reactions involving nitrogen-containing precursors.

    Introduction of the thia group: This might involve the incorporation of sulfur through thiolation reactions.

    Addition of methoxy and methyl groups: These groups can be introduced via methylation and methoxylation reactions using reagents like methyl iodide and sodium methoxide.

Industrial Production Methods

Industrial production would require optimization of these synthetic routes to ensure high yield and purity. This might involve the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur and nitrogen atoms.

    Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic ring and methoxy groups may participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines and alcohols.

Major Products

    Oxidation products: Sulfoxides, sulfones.

    Reduction products: Alcohols.

    Substitution products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: The compound’s unique structure may make it a candidate for use as a catalyst in organic reactions.

    Materials Science:

Biology and Medicine

    Drug Development: The compound’s structural complexity suggests potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

    Biological Probes: It could be used as a probe to study biological processes involving sulfur and nitrogen atoms.

Industry

    Polymer Science: Potential use in the synthesis of novel polymers with unique properties.

    Agriculture: Possible applications as a pesticide or herbicide due to its bioactive functional groups.

Mechanism of Action

The compound’s mechanism of action would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of multiple functional groups suggests potential for diverse interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding.

Comparison with Similar Compounds

Similar Compounds

    13-(methoxymethyl)-4-(4-methoxyphenyl)-11-methyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one: can be compared with other triazatricyclo compounds, thia compounds, and methoxyphenyl derivatives.

Uniqueness

    Structural Complexity: The combination of triazatricyclo, thia, and methoxyphenyl groups is unique, providing a distinct set of chemical properties.

    Functional Diversity: The presence of multiple functional groups allows for a wide range of chemical reactions and applications.

Properties

Molecular Formula

C19H17N3O3S

Molecular Weight

367.4 g/mol

IUPAC Name

13-(methoxymethyl)-4-(4-methoxyphenyl)-11-methyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one

InChI

InChI=1S/C19H17N3O3S/c1-10-8-12(9-24-2)14-15-16(26-19(14)20-10)18(23)22-17(21-15)11-4-6-13(25-3)7-5-11/h4-8H,9H2,1-3H3,(H,21,22,23)

InChI Key

NTGFDPOKJAAHJW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C3=C(C(=O)NC(=N3)C4=CC=C(C=C4)OC)SC2=N1)COC

Origin of Product

United States

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